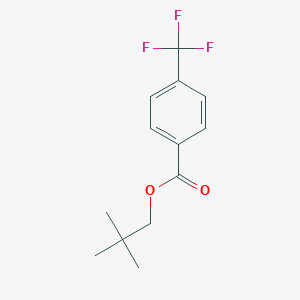

新戊基4-(三氟甲基)苯甲酸酯

描述

Neopentyl 4-(trifluoromethyl)benzoate is an organic compound commonly used in the synthesis of other compounds and in various scientific research applications. It is a white crystalline solid with a melting point of 105-107°C, and is soluble in common organic solvents. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

科学研究应用

电子贫芳烃的配位和活化

新戊基4-(三氟甲基)苯甲酸酯已被用于研究电子贫芳烃的配位和活化。Iverson 等人 (2002) 的研究表明,通过新戊烷的还原消除形成 η2-芳烃配合物,从而形成可以与多种缺电苯反应的高反应性中间体 (Iverson, Lachicotte, Müller, & Jones, 2002)。

液晶性质

松永和宫岛 (1985) 探索了烷基 4-(4-烷氧基亚苄基氨基)苯甲酸酯(包括新戊基酯)的液晶性质。他们发现酯烷基链中的支化(如新戊基)会导致向列行为并改变化合物的相行为 (Matsunaga & Miyajima, 1985)。

热分解和反应性质

戴维森、拉佩特和皮尔斯 (1973) 描述了 IVA 族新戊基的制备和表征,包括它们的热分解,产生新戊烷。本研究提供了对含有新戊基基团的化合物的稳定性和反应性的见解 (Davidson, Lappert, & Pearce, 1973)。

抗菌活性

Krátký 等人 (2013) 研究了水杨酰苯胺 4-(三氟甲基)苯甲酸酯对包括耐甲氧西林金黄色葡萄球菌 (MRSA) 在内的各种细菌菌株的抗菌活性。他们的研究结果突出了这些化合物的显着抗菌特性,为抗菌治疗提供了潜在的应用 (Krátký, Vinšová, Novotná, Mandíková, Trejtnar, Stolaříková, 2013)。

基于呋喃的邻苯二甲烷的反应性和二聚化

特拉哈诺夫斯基、黄和梁 (1994) 研究了基于呋喃的邻苯二甲烷的反应性和二聚化,包括含有新戊基基团的化合物。这项研究提供了对这些复杂有机化合物的稳定性和反应途径的见解 (Trahanovsky, Huang, & Leung, 1994)。

放射性卤化治疗诊断对

铃木等人 (2021) 探索了使用新戊二醇作为支架来制备具有高体内稳定性的放射性卤化治疗诊断系统的可能性。本研究对于开发核医学中的新型诊断和治疗剂具有重要意义 (Suzuki, Kaizuka, Tatsuta, Tanaka, Washiya, Shirakami, Ooe, Toyoshima, Watabe, Teramoto, Sasaki, Watanabe, Ishioka, Hatazawa, Uehara, Arano, 2021)。

作用机制

Target of Action

Neopentyl 4-(trifluoromethyl)benzoate is a complex organic compoundIt’s known that similar compounds are often used in organic synthesis, particularly in reactions like the suzuki-miyaura cross-coupling .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, for example, organoboron reagents are used to form new carbon-carbon bonds

Biochemical Pathways

It’s worth noting that the suzuki-miyaura cross-coupling reaction, in which similar compounds are used, involves the transmetalation of organoboron reagents . This could potentially affect various biochemical pathways, but more research is needed to elucidate these effects.

Result of Action

In the context of organic synthesis, the compound could potentially contribute to the formation of new carbon-carbon bonds . The exact effects would depend on the specific reaction conditions and the other compounds involved.

属性

IUPAC Name |

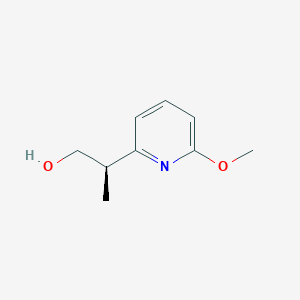

2,2-dimethylpropyl 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-12(2,3)8-18-11(17)9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLUXIMHLPCFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2830677.png)

![4-Methyl-1-[4-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2830679.png)

![5-(chloromethyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2830683.png)

![6-Amino-7-(benzenesulfonyl)-5-[(4-chlorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2830688.png)

![2-[[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2830690.png)